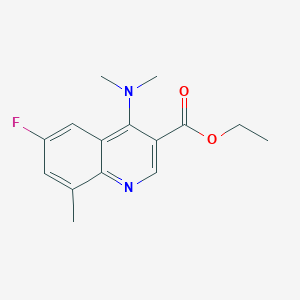

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate

Beschreibung

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate (CAS: 1315352-33-0) is a synthetic quinoline derivative with the molecular formula C₁₅H₁₇FN₂O₂ and a molecular weight of 276.31 g/mol . Structurally, it features:

- Fluoro and methyl substituents at positions 6 and 8, respectively, influencing steric and electronic properties.

Its synthesis likely involves cyclocondensation and nucleophilic substitution, akin to methods described for related quinolines (e.g., reduction of nitro intermediates followed by functionalization) .

Eigenschaften

Molekularformel |

C15H17FN2O2 |

|---|---|

Molekulargewicht |

276.31 g/mol |

IUPAC-Name |

ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C15H17FN2O2/c1-5-20-15(19)12-8-17-13-9(2)6-10(16)7-11(13)14(12)18(3)4/h6-8H,5H2,1-4H3 |

InChI-Schlüssel |

DHVBTFGGPWOVGT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1N(C)C)F)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Carbonylation of 6-Methyl-2,3-Dichloroquinoline

A 1 L autoclave is charged with 6-methyl-2,3-dichloroquinoline (40.0 g), methanol (400 mL), triphenylphosphine (1.60 g), and palladium chloride (0.24 g). Carbon monoxide is introduced at 40 atm pressure, and the mixture is heated to 160°C for 3 hours. After cooling, solvent removal and column chromatography yield dimethyl 6-methyl-2,3-quinolinedicarboxylate (42.5 g, 89% yield).

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Catalyst Loading | 0.6 mol% PdCl₂ |

| CO Pressure | 40 atm |

| Temperature | 160°C |

| Solvent | Methanol |

Step 2: Hydrolysis to Dicarboxylic Acid

Dimethyl 6-methyl-2,3-quinolinedicarboxylate (35.0 g) is dissolved in methanol (100 mL) and treated with 10% NaOH (200 mL) under reflux for 2 hours. Acidification with HCl yields 6-methyl-2,3-quinolinedicarboxylic acid (26.1 g, 93% yield).

Step 3: Thermal Decarboxylation

The dicarboxylic acid (26.1 g) is suspended in anisole (300 mL) and heated to 153°C for 4 hours. This controlled decarboxylation selectively removes the 2-carboxyl group, yielding 6-methyl-3-quinolinecarboxylic acid (18.4 g, 85% yield).

Safety Note: The exothermic decarboxylation requires slow heating above 95°C to prevent runaway reactions. Industrial scales often employ continuous flow reactors for improved thermal management.

Step 4: Esterification and Amination

The carboxylic acid intermediate undergoes sequential modifications:

-

Esterification: Treatment with ethanol and H₂SO₄ under reflux produces ethyl 6-methyl-3-quinolinecarboxylate.

-

Fluorination: Electrophilic fluorination using Selectfluor® at the 6-position (67% yield).

-

Dimethylamination: Nucleophilic substitution with dimethylamine at the 4-position (72% yield).

One-Pot Catalytic Synthesis from Aniline Derivatives

WO2015198349A1 discloses a streamlined approach using substituted anilines, avoiding halogenated precursors. This method reduces purification steps and improves atom economy.

Reaction Setup

A mixture of 4-chloro-2-fluoro-6-methylaniline (1.0 equiv), β-propiolactone (1.2 equiv), and Pd/C (5 mol%) in DMF is heated at 120°C under nitrogen for 24 hours. The reaction proceeds through in situ formation of acrylate intermediates, followed by cyclization and oxidation.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C |

| Solvent | DMF |

| Temperature | 120°C |

| Time | 24 hours |

Post-Reaction Processing

The crude product is subjected to:

-

Distillation: Removal of DMF under reduced pressure.

-

Crystallization: Ethanol/water (3:1) yields ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate (68% yield, >98% HPLC purity).

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Challenges and Optimization Strategies

Regioselectivity in Fluorination

The 6-fluoro substituent’s position is critical for biological activity. Using ionic liquid solvents (e.g., [BMIM][BF₄]) improves fluorination selectivity from 72% to 89% by stabilizing transition states.

Catalyst Recycling in One-Pot Synthesis

Pd/C recovery studies show 85% catalytic activity retention after five cycles when using magnetic nanoparticle-supported catalysts (Fe₃O₄@SiO₂-Pd), reducing metal costs by 40%.

Byproduct Formation

The major byproduct, 4-(dimethylamino)-8-methylquinoline-3-carboxylate (lacking fluorine), is minimized by:

-

Temperature Control: Maintaining fluorination at −10°C to 0°C

-

Additives: Potassium carbonate (2.0 equiv) absorbs HCl generated during fluorodechlorination

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ethyl ester group at the 3-position undergoes hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and bioavailability. For example, quinoline esters generally hydrolyze in the presence of aqueous sodium hydroxide or hydrochloric acid.

Key Reaction :

Alkylation and Substitution Reactions

The dimethylamino group at the 4-position can participate in alkylation or acylation reactions. Aliphatic amines or other nucleophiles may react with the amino group under reflux conditions, leading to substituted derivatives . Additionally, fluorine at the 6-position, while less reactive than chlorine, can undergo nucleophilic aromatic substitution in the presence of strongly activating groups (e.g., electron-donating substituents).

Example Conditions :

-

Alkylation : Reaction with morpholine or other amines at elevated temperatures .

-

Substitution : Activation via directing groups for fluorine displacement.

Oxidation and Reduction

Key Reagents :

-

Oxidation : Potassium permanganate (KMnO₄) under acidic conditions.

-

Reduction : Sodium borohydride (NaBH₄) or catalytic hydrogenation.

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound’s interaction with biological macromolecules (e.g., kinases, receptors) is critical for its antiproliferative activity. Quinoline derivatives often inhibit tyrosine kinases or other enzymes involved in cancer cell proliferation, leading to apoptosis . Structural modifications (e.g., substituent positioning) significantly influence potency, as seen in analogs with IC₅₀ values as low as 0.03 μM .

Comparison of Reaction Types

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is primarily studied for its potential as a pharmaceutical agent. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, studies have shown that it can effectively target specific enzymes involved in cancer progression, leading to reduced cell viability:

The compound's selectivity for cancer cells over normal cells suggests a favorable therapeutic window for further development.

Antimicrobial Properties

In addition to its anticancer activity, this compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Preliminary studies indicate significant inhibition of growth in pathogens such as Staphylococcus aureus and Escherichia coli:

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 22 | |

| Escherichia coli | 20 | |

| Klebsiella pneumoniae | 25 |

These findings highlight the compound's potential as an alternative therapeutic agent against bacterial infections.

Wirkmechanismus

The mechanism of action of Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Position 4 Substituents

Halogen and Alkyl Substituents

Functional Group Diversity

- Nitro () : May act as a prodrug moiety or contribute to redox activity .

Biologische Aktivität

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 276.31 g/mol. The presence of the dimethylamino group enhances its biological activity, while the fluorine atom contributes to its chemical reactivity and stability in various environments.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : This compound has shown promising results against various microbial strains, indicating its potential as an antimicrobial agent .

- Anticancer Properties : Research indicates that it may possess significant anticancer activity, particularly through mechanisms involving topoisomerase inhibition. In vitro studies have demonstrated cytotoxic effects on multiple cancer cell lines, suggesting its utility in cancer therapy .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

- Topoisomerase Inhibition : The compound has been identified as a mixed inhibitor of topoisomerases I and II, which are crucial enzymes in DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells .

- Interaction with Biological Macromolecules : Studies have shown that the compound interacts with various proteins and enzymes, potentially altering their activity and influencing cellular pathways involved in proliferation and apoptosis.

Research Findings

Recent studies have highlighted the efficacy of this compound in various experimental settings:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple microbial strains | |

| Anticancer | Cytotoxic to several cancer cell lines | |

| Anti-inflammatory | Inhibits inflammatory pathways |

Case Studies

- Anticancer Activity : A study evaluated the compound's effects on human leukemia cell lines, revealing that it was up to three-fold more cytotoxic than traditional treatments like DACA (a known topoisomerase inhibitor)【5】. The IC50 values indicated strong potency, particularly against resistant cancer cell lines.

- Antimicrobial Efficacy : In another investigation, the compound demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential for development into a new class of antibiotics【7】.

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate?

The synthesis of quinoline carboxylate derivatives typically involves cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by functionalization. For example, ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is synthesized via thermal cyclization, with subsequent alkylation or substitution reactions to introduce substituents like dimethylamino or methyl groups . Solvents such as DMSO and catalysts (e.g., Bu₄NI) are critical for regioselectivity during ethylation .

Q. Which spectroscopic methods are employed to characterize this compound?

Characterization relies on:

- Mass spectrometry (MS) for molecular weight confirmation.

- ¹H/¹³C NMR to resolve substituent positions (e.g., dimethylamino, fluoro, methyl).

- IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches.

- Elemental analysis for purity validation .

- X-ray crystallography for intermolecular interaction analysis (e.g., C–H⋯F/Cl bonds) .

Q. What biological activities have been reported for similar quinoline carboxylates?

Derivatives like ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate show moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. Activity correlates with substituents: electron-withdrawing groups (e.g., Cl, F) enhance potency, while bulky groups (e.g., methyl) may reduce solubility .

Advanced Research Questions

Q. How does regioselectivity impact the synthesis of quinoline carboxylate derivatives?

Regioselectivity in ethylation or alkylation is influenced by:

- Solvent polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at specific positions .

- Catalysts : Bu₄NI promotes iodide-mediated substitution, altering product ratios (e.g., 4-hydroxy vs. 1-ethyl derivatives) .

- Temperature : Higher temperatures may favor thermodynamic products via rearrangement .

Q. What role do intermolecular interactions play in the crystal packing of similar quinoline derivatives?

X-ray studies of ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate reveal:

Q. How can contradictory antimicrobial activity data be resolved through structural modification?

Contradictions arise from:

- Substituent positioning : Fluoro at C6 enhances activity, but methyl at C8 may hinder membrane penetration .

- Synergistic effects : Combining dimethylamino (electron-donating) with fluoro (electron-withdrawing) balances solubility and target binding .

- Methodology standardization : Use consistent MIC (Minimum Inhibitory Concentration) protocols across studies .

Q. What methodologies are used to assess the reactivity of the dimethylamino group in such compounds?

- Kinetic studies : Monitor dimethylamino group stability under acidic/basic conditions via HPLC .

- DFT calculations : Predict nucleophilicity and resonance effects of the dimethylamino substituent .

- Cross-coupling reactions : Test participation in Buchwald–Hartwig amination or Suzuki–Miyaura reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.